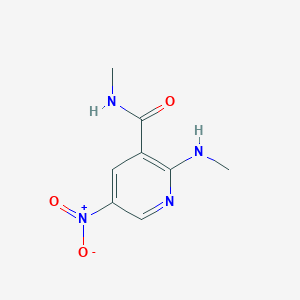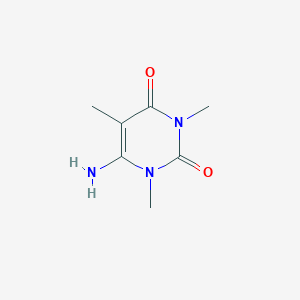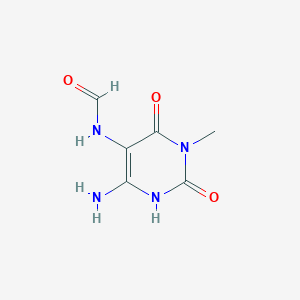
2,2-ジメチルインドリン
概要
説明
2,2-Dimethylindoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N It is a derivative of indoline, where two methyl groups are attached to the second carbon atom of the indoline ring
科学的研究の応用
2,2-Dimethylindoline has several applications in scientific research:
生化学分析
Biochemical Properties
It has been reported that 2,3-Dimethylindole, a similar compound, has been studied as a new liquid organic hydrogen carrier (LOHC) in hydrogen storage applications . This suggests that 2,2-Dimethylindoline may also interact with certain enzymes and proteins in biochemical reactions, although specific interactions have not been reported in the literature.
Molecular Mechanism
Based on its structural similarity to 2,3-Dimethylindole, it may be involved in hydrogen storage applications
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethylindole using zinc dust and 85% phosphoric acid. This method yields a mixture of cis and trans isomers of 2,2-dimethylindoline . Another method involves the catalytic hydrogenation of 2,3-dimethylindole over a ruthenium catalyst supported on alumina at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of 2,2-dimethylindoline typically involves large-scale catalytic hydrogenation processes. The reaction is carried out in high-pressure reactors using catalysts such as ruthenium or palladium supported on alumina. The reaction conditions are optimized to achieve high yields and selectivity for the desired product .
化学反応の分析
Types of Reactions
2,2-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form fully hydrogenated products.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using ruthenium or palladium catalysts.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Fully hydrogenated indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
作用機序
The mechanism of action of 2,2-dimethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2,3-Dimethylindole: A closely related compound with similar chemical properties but different substitution patterns.
Indoline: The parent compound without the methyl groups.
2-Methylindoline: A mono-methylated derivative of indoline.
Uniqueness
2,2-Dimethylindoline is unique due to the presence of two methyl groups at the second carbon atom, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
特性
IUPAC Name |
2,2-dimethyl-1,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOLBXGORCBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-30-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)








